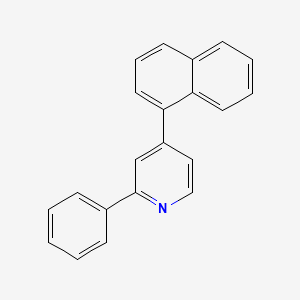

4-(Naphthalen-1-yl)-2-phenylpyridine

Description

Contextualization of N-Heterocyclic Aromatic Systems in Contemporary Research

Nitrogen-containing heterocyclic systems are fundamental building blocks in the realm of chemical research. nih.gov These cyclic molecules, which incorporate at least one nitrogen atom within a carbocyclic ring, are ubiquitous in nature and synthetic chemistry. nih.govnih.gov Their presence is prominent in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. nih.gov In fact, over half of all FDA-approved small-molecule drugs feature at least one nitrogen heterocycle. nih.gov The unique electronic properties and ability of the nitrogen atom to form hydrogen bonds contribute to their diverse physiological and pharmacological activities. nih.gov Beyond medicinal chemistry, N-heterocyclic aromatic systems are crucial in materials science, forming the basis for organic light-emitting diodes (OLEDs), sensors, and catalysts. nih.govresearchgate.net The ongoing exploration of these systems continues to yield novel applications and a deeper understanding of their fundamental chemical behavior. acs.orgmdpi.com

Importance of Pyridine (B92270) and Naphthalene (B1677914) Scaffolds in Organic and Materials Chemistry

The pyridine ring, a six-membered heteroaromatic system, is a cornerstone in organic chemistry. nih.govresearchgate.net Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, imparts distinct reactivity and physical properties. nih.gov Pyridine and its derivatives serve as essential solvents, reagents, and precursors in the synthesis of a multitude of complex molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net

Similarly, the naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings, is of significant interest in both organic and materials chemistry. ijpsjournal.com Its extended π-conjugated system gives rise to unique photophysical properties, making it a valuable component in the development of fluorescent probes, dyes, and organic electronic materials. rsc.orgresearchgate.netrsc.org Naphthalene derivatives have also shown considerable potential in medicinal chemistry, exhibiting a range of biological activities. ijpsjournal.com The combination of these two important scaffolds within a single molecule, as seen in 4-(Naphthalen-1-yl)-2-phenylpyridine, can lead to synergistic effects and novel functionalities.

Overview of 2,4-Diarylpyridine Derivatives: Structural Peculiarities and Research Relevance

Research into 2,4-diarylpyridine derivatives has revealed their potential in various applications. For instance, certain derivatives have been investigated as topoisomerase inhibitors, which are crucial targets in cancer therapy. researchgate.net The diaryl arrangement is a key pharmacophore in a number of compounds with anticancer and anti-inflammatory activities. nih.gov Furthermore, the photophysical properties of these compounds make them candidates for use in materials science, particularly in the development of new organic electronic materials. researchgate.nettandfonline.com The ability to readily modify the nature and substitution pattern of the aryl groups provides a versatile platform for fine-tuning the properties of these derivatives for specific applications. nih.govtandfonline.com

Scope and Objectives of Research on 4-(Naphthalen-1-yl)-2-phenylpyridine

The specific compound, 4-(Naphthalen-1-yl)-2-phenylpyridine, is a member of the 2,4-diarylpyridine family. It features a phenyl group at the 2-position and a naphthalene moiety at the 4-position of the pyridine ring. evitachem.com Research on this molecule aims to elucidate its fundamental chemical and physical properties and explore its potential applications.

Key objectives in the study of 4-(Naphthalen-1-yl)-2-phenylpyridine include:

Synthesis and Characterization: Developing efficient synthetic routes for its preparation and thoroughly characterizing its structure and properties using various analytical techniques. chemicalbook.comnih.govorgsyn.org

Photophysical Properties: Investigating its absorption and emission properties to assess its suitability for applications in organic electronics, such as OLEDs and phosphorescent materials. evitachem.commdpi.com

Chemical Reactivity: Understanding its reactivity, including its participation in electrophilic aromatic substitution, reduction, and cross-coupling reactions, which can enable the synthesis of more complex molecules. evitachem.com

Potential Applications: Exploring its utility in materials science and medicinal chemistry based on its unique structural and photophysical characteristics. evitachem.com

The table below summarizes some of the known properties of 4-(Naphthalen-1-yl)-2-phenylpyridine.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅N | evitachem.com |

| Molecular Weight | 281.3 g/mol | evitachem.com |

| Appearance | Crystalline solid | evitachem.com |

| Melting Point | 150–160 °C | evitachem.com |

Structure

3D Structure

Properties

CAS No. |

879291-28-8 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4-naphthalen-1-yl-2-phenylpyridine |

InChI |

InChI=1S/C21H15N/c1-2-8-17(9-3-1)21-15-18(13-14-22-21)20-12-6-10-16-7-4-5-11-19(16)20/h1-15H |

InChI Key |

PJMQBBQCJWFANN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Naphthalen 1 Yl 2 Phenylpyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. arxiv.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. arxiv.org For 4-(Naphthalen-1-yl)-2-phenylpyridine, these calculations can elucidate its preferred three-dimensional arrangement, electronic characteristics, and the distribution of charge across its structure.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. bohrium.com For 4-(Naphthalen-1-yl)-2-phenylpyridine, this involves determining the optimal bond lengths, bond angles, and dihedral angles between the pyridine (B92270), phenyl, and naphthalene (B1677914) rings.

The primary conformational flexibility in this molecule arises from the rotation around the single bonds connecting the aromatic rings. The dihedral angles between the planes of the pyridine and phenyl rings, and between the pyridine and naphthalene rings, are of particular interest. Computational studies on similar biaryl and terphenyl systems often reveal a non-planar (twisted) ground state geometry due to steric hindrance between hydrogen atoms on adjacent rings. nih.gov

A hypothetical optimized geometry might exhibit a significant twist, which would impact the molecule's electronic properties by altering the degree of π-conjugation across the system.

Table 1: Hypothetical Optimized Geometric Parameters for 4-(Naphthalen-1-yl)-2-phenylpyridine This table presents plausible data based on typical values for similar aromatic systems and is for illustrative purposes.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (pyridine) | 1.39 - 1.40 |

| C-N (pyridine) | 1.33 - 1.34 |

| C-C (phenyl) | 1.39 - 1.40 |

| C-C (naphthalene) | 1.36 - 1.42 |

| C-C (inter-ring) | 1.48 - 1.49 |

| Bond Angles (°) | |

| C-N-C (pyridine) | ~117 |

| C-C-C (pyridine) | ~120 |

| C-C-C (phenyl) | ~120 |

| Dihedral Angles (°) | |

| Phenyl-Pyridine | 30 - 50 |

| Naphthyl-Pyridine | 40 - 60 |

The electronic properties of 4-(Naphthalen-1-yl)-2-phenylpyridine can be understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's kinetic stability and electronic excitation properties. nih.govnih.gov

In 4-(Naphthalen-1-yl)-2-phenylpyridine, the HOMO is expected to be localized primarily on the electron-rich naphthalene and phenyl rings, which are better electron donors than the slightly electron-deficient pyridine ring. Conversely, the LUMO is likely to have significant contributions from the pyridine ring system. The HOMO-LUMO transition would therefore involve a charge transfer from the naphthalene/phenyl moieties to the pyridine core. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). evitachem.com

Table 2: Hypothetical Frontier Molecular Orbital Data for 4-(Naphthalen-1-yl)-2-phenylpyridine This table presents plausible data based on computational studies of similar aromatic compounds and is for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO | -5.8 to -5.5 |

| LUMO | -2.2 to -1.9 |

| HOMO-LUMO Gap | 3.6 to 3.9 |

The distribution of electron density within 4-(Naphthalen-1-yl)-2-phenylpyridine can be visualized using a molecular electrostatic potential (MEP) map. The MEP indicates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the region around the nitrogen atom in the pyridine ring is expected to be the most electron-rich and exhibit a negative electrostatic potential due to the lone pair of electrons on the nitrogen. This makes the nitrogen atom a likely site for protonation and coordination to metal ions. The hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential. Understanding the charge distribution is vital for predicting intermolecular interactions and the molecule's behavior in a condensed phase.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). A negative NICS value in the center of a ring is indicative of aromatic character. nih.gov For 4-(Naphthalen-1-yl)-2-phenylpyridine, one would expect strong diatropic ring currents (and thus negative NICS values) within each of the three aromatic rings. The degree of electronic delocalization between the rings would be somewhat diminished by the twisted conformation, which disrupts optimal p-orbital overlap.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Properties

While quantum chemical calculations typically model a molecule in the gas phase at zero Kelvin, molecular dynamics (MD) simulations can predict the dynamic behavior of a molecule over time, often in the presence of a solvent. nih.govwiley.com An MD simulation would involve placing the 4-(Naphthalen-1-yl)-2-phenylpyridine molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculating the forces on each atom at discrete time steps. aps.org

These simulations could reveal how the conformation of the molecule fluctuates over time, including the rotations around the inter-ring bonds. This provides a more realistic picture of the molecule's structure in solution. MD simulations can also be used to predict properties such as solvation free energy and diffusion coefficients, which are important for understanding its behavior in chemical reactions and biological systems.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of 4-(Naphthalen-1-yl)-2-phenylpyridine. The FMO analysis, as discussed earlier, provides initial clues: the HOMO-rich regions are susceptible to electrophilic attack, while the LUMO-rich regions are prone to nucleophilic attack.

Furthermore, reaction pathways can be modeled by locating transition states, which are saddle points on the potential energy surface connecting reactants and products. arxiv.org For example, the mechanism of electrophilic substitution on the phenyl or naphthalene rings could be investigated. By calculating the activation energies for substitution at different positions, one could predict the most likely products of a given reaction. This predictive power is invaluable for guiding synthetic efforts and understanding reaction mechanisms. evitachem.com

Structure-Property Relationship Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate relationship between the three-dimensional structure of a molecule and its inherent physicochemical properties. In the case of 4-(Naphthalen-1-yl)-2-phenylpyridine, theoretical investigations, primarily employing Density Functional Theory (DFT), provide critical insights into its electronic structure, conformational preferences, and spectroscopic behavior. These studies are fundamental to understanding its potential applications in materials science and optoelectronics.

Computational methods, such as DFT, can precisely calculate these dihedral angles by optimizing the molecular geometry to its lowest energy state. A typical output from such a calculation would resemble the data presented in Table 1, which, while hypothetical for the exact target molecule, illustrates the expected parameters.

Table 1: Calculated Geometric Parameters for 4-(Naphthalen-1-yl)-2-phenylpyridine The data in this table is illustrative and based on typical results from DFT calculations for similar aromatic compounds.

| Parameter | Calculated Value |

| Dihedral Angle (Naphthyl-Pyridine) | ~40-50° |

| Dihedral Angle (Phenyl-Pyridine) | ~30-40° |

| Bond Length (C-C between rings) | ~1.48-1.50 Å |

This twisted structure has profound implications for the electronic properties of the molecule. The degree of conjugation between the aromatic systems is reduced, which affects the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that determines the molecule's electronic absorption and emission characteristics, as well as its stability and reactivity. mdpi.com Computational chemistry software can accurately predict these orbital energies. researchgate.netmdpi.com

Table 2: Calculated Electronic Properties for 4-(Naphthalen-1-yl)-2-phenylpyridine The data in this table is illustrative and based on typical results from DFT calculations for similar aromatic compounds.

| Property | Calculated Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -2.0 to -2.5 |

| HOMO-LUMO Gap | ~ 3.0 to 4.0 |

The distribution of the HOMO and LUMO across the molecule further clarifies the nature of its electronic transitions. Typically, for such donor-acceptor type structures, the HOMO is localized on the more electron-rich moiety, while the LUMO resides on the electron-accepting part. In 4-(Naphthalen-1-yl)-2-phenylpyridine, the naphthalene and phenyl groups can be considered as the primary π-systems, and their electronic character relative to the pyridine ring will influence the charge distribution in the frontier orbitals.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum (UV-Vis) of the molecule. scielo.org.zanih.gov These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By correlating the calculated transitions with the participating molecular orbitals, a detailed understanding of the photophysical processes can be achieved. For example, the primary absorption band in the UV-Vis spectrum would likely correspond to a π-π* transition involving the HOMO and LUMO.

Photophysical Properties and Luminescence Mechanisms of 4 Naphthalen 1 Yl 2 Phenylpyridine

Absorption and Emission Spectra Analysis in Solution and Solid State

The photophysical characteristics of 4-(Naphthalen-1-yl)-2-phenylpyridine are fundamentally determined by the electronic transitions within its molecular structure. The compound's absorption and emission spectra provide a window into these processes, which differ in solution versus the solid state due to intermolecular interactions.

In the solid state, intermolecular interactions such as π-π stacking can influence the electronic ground and excited states, often leading to broadened and slightly shifted absorption and emission bands compared to dilute solutions. monash.edu The specific arrangement of molecules in the crystalline form, including the dihedral angles between the naphthalene (B1677914), pyridine (B92270), and phenyl rings, plays a crucial role in determining the solid-state photophysical properties.

The emission properties of molecules with potential for intramolecular charge transfer (ICT) characteristics, like 4-(Naphthalen-1-yl)-2-phenylpyridine, are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. As solvent polarity increases, a redshift (a shift to longer wavelengths) in the emission spectrum is typically observed. This is because a more polar solvent can better stabilize the polar ICT excited state compared to the less polar, locally excited (LE) state.

For related donor-acceptor molecules, increasing solvent polarity leads to a significant redshift in the emission maxima and an increase in the Stokes shift (the difference between the absorption and emission maxima). nih.gov This behavior is a strong indicator of a more polar excited state, consistent with the formation of an ICT state. While specific data for 4-(Naphthalen-1-yl)-2-phenylpyridine is not extensively documented in public literature, this general principle is a cornerstone of understanding its likely behavior.

Fluorescence and Phosphorescence Quantum Yield Determinations

The efficiency of the light emission process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. This is a critical parameter for applications like OLEDs. The quantum yield can be separated into fluorescence (from singlet excited states) and phosphorescence (from triplet excited states) components.

Determining the absolute quantum yield involves sophisticated measurements, often using an integrating sphere to capture all emitted light. rsc.org For many organic molecules, especially those not part of a metal complex, phosphorescence is weak at room temperature in fluid solutions due to quenching processes. However, in rigid matrices or at low temperatures (e.g., 77 K), phosphorescence can become significant. The quantum yield is highly dependent on the molecular structure and its environment. For instance, in iridium complexes containing 2-phenylpyridine (B120327) ligands, quantum yields can be high but are significantly affected by the solvent and other coordinated ligands. mdpi.com For organic emitters, structural rigidity and suppression of non-radiative decay pathways are key to achieving high quantum yields.

Excited-State Lifetime Measurements and Decay Pathways

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of de-excitation. The decay of the excited state can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing).

Intramolecular Charge Transfer (ICT) Phenomena and Excitonic Behavior

The architecture of 4-(Naphthalen-1-yl)-2-phenylpyridine, with the electron-rich naphthalene and phenyl groups connected to the relatively electron-accepting pyridine ring, suggests the potential for Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron may be transferred from the naphthalene or phenyl moiety (donor) to the pyridine moiety (acceptor), creating a highly polar excited state (ICT state) that is distinct from the initial locally excited (LE) state.

This dual-fluorescence behavior, with emission from both LE and ICT states, is a hallmark of many donor-acceptor systems. nih.gov The formation of the ICT state is often accompanied by a geometrical rearrangement, such as the twisting of the bond connecting the donor and acceptor groups (Twisted Intramolecular Charge Transfer or TICT). However, ICT can also occur in planar systems. nih.gov The relative energies of the LE and ICT states, and the energy barrier between them, are influenced by solvent polarity. nih.gov In the solid state, the collective excitation of molecules gives rise to excitons, which can be localized on a single molecule or delocalized over several molecules, influencing the energy transfer and emission properties of the material.

Mechanisms of Energy Transfer and Light Emission

The process of light emission in 4-(Naphthalen-1-yl)-2-phenylpyridine begins with the absorption of a photon, promoting the molecule to a singlet excited state (S1). From this state, several processes can occur:

Fluorescence: The molecule can return directly to the ground state (S0) by emitting a photon. This emission can originate from the LE state or, after a transition, from the lower-energy ICT state.

Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S1) to a triplet excited state (T1). This process is often enhanced by the presence of heavy atoms but occurs in many organic molecules.

Phosphorescence: From the triplet state (T1), the molecule can radiatively decay to the ground state (S0). This process is spin-forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

Non-Radiative Decay: The excited state energy can be dissipated as heat through internal conversion (e.g., S1 → S0) or intersystem crossing followed by non-radiative decay from the triplet state.

In systems designed for OLEDs, efficient ISC followed by radiative decay from the triplet state (phosphorescence) is highly desirable as it allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio under electrical excitation. The specific pathways and their efficiencies in 4-(Naphthalen-1-yl)-2-phenylpyridine dictate its suitability as an emissive material.

Influence of Structural Modifications on Photophysical Parameters

The photophysical parameters of 4-(Naphthalen-1-yl)-2-phenylpyridine, such as absorption and emission wavelengths, quantum efficiency, and excited-state lifetimes, are intricately linked to its molecular structure. Modifications to the core scaffold, including the introduction of various substituents and changes in the molecule's conformation, can profoundly alter these properties.

Substituent Effects

The electronic nature of substituents added to the phenyl or naphthalene rings can significantly tune the photophysical properties of the parent molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy of the S1 (lowest singlet excited state) and T1 (lowest triplet excited state).

The following table illustrates the general effect of substituents on the photophysical properties of aromatic compounds, which can be considered indicative for derivatives of 4-(Naphthalen-1-yl)-2-phenylpyridine.

| Substituent Type | Example | Expected Effect on Emission |

| Electron-Donating Group (EDG) | -OCH3, -N(CH3)2 | Red-shift (Bathochromic) |

| Electron-Withdrawing Group (EWG) | -CN, -NO2 | Blue-shift (Hypsochromic) |

| Halogen | -F, -Cl, -Br, -I | Can influence intersystem crossing rates (heavy-atom effect) |

Conformational Changes

The three-dimensional arrangement of the phenyl, pyridine, and naphthalene rings in 4-(Naphthalen-1-yl)-2-phenylpyridine is not planar. The degree of twisting, or the dihedral angles between these rings, plays a crucial role in determining the extent of π-conjugation and, consequently, the photophysical behavior.

In a structurally related compound, 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile, the naphthalene ring system is significantly twisted with respect to both the pyridine and phenyl rings, with dihedral angles of 67.40° and 59.80°, respectively. nih.govnih.gov This significant torsion disrupts the π-conjugation across the molecule, which can lead to a blue-shift in the absorption and emission spectra compared to a more planar analogue.

The melting point of 4-(Naphthalen-1-yl)-2-phenylpyridine is reported to be in the range of 150–160 °C, indicating it is a crystalline solid at room temperature. rsc.org In the solid state, the molecular conformation is locked, which can lead to different photophysical properties compared to when it is in solution.

Coordination Chemistry of 4 Naphthalen 1 Yl 2 Phenylpyridine As a Ligand

Ligand Design Principles for Pyridine-Based Systems

The design of pyridine-based ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications ranging from catalysis to materials science. uomphysics.netresearchgate.net Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, acts as a Lewis base and readily coordinates to transition metals. uomphysics.net It typically functions as a monodentate ligand, binding to a metal center through its nitrogen atom. uomphysics.net The electronic and steric properties of the pyridine ring can be systematically tuned by introducing various substituents. researchgate.net For instance, the incorporation of a phenyl group, as seen in 2-phenylpyridine (B120327), can influence the photophysical properties of the resulting metal complexes, making them suitable for applications such as organic light-emitting diodes (OLEDs). wikipedia.org

The introduction of a bulky and electronically significant substituent like a naphthalene (B1677914) group at the 4-position of the 2-phenylpyridine framework, creating 4-(naphthalen-1-yl)-2-phenylpyridine, further modifies the ligand's characteristics. evitachem.com This addition enhances the π-system of the ligand, which can impact the electronic properties of its metal complexes, such as their absorption and emission spectra. wvu.edu The steric bulk of the naphthalene moiety can also influence the coordination geometry around the metal center, potentially leading to the formation of specific isomers or complexes with unique structural features. evitachem.com The design of such elaborate pyridine-based ligands allows for fine-tuning of the resulting metal complexes' stability, reactivity, and photophysical behavior. researchgate.netevitachem.com

Synthesis and Characterization of Transition Metal Complexes Incorporating 4-(Naphthalen-1-yl)-2-phenylpyridine

The synthesis of transition metal complexes with ligands analogous to 4-(naphthalen-1-yl)-2-phenylpyridine typically involves the reaction of the ligand with a metal salt in a suitable solvent. uomphysics.net For instance, complexes of a related ligand, 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL), were synthesized with cobalt(III), nickel(II), and copper(II). uomphysics.net The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometry of the metal and ligand. uomphysics.netnih.gov Spectroscopic methods such as FT-IR are employed to identify the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation. uomphysics.net Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. uomphysics.net

Mononuclear and Polynuclear Complex Formation

Depending on the stoichiometry of the reactants and the coordination preferences of the metal ion, both mononuclear and polynuclear complexes can be formed. In the case of the analogous ligand HL, reaction with cobalt and nickel salts in a 2:1 ligand-to-metal ratio resulted in mononuclear complexes with the general formula [M(L)₂]. uomphysics.net Conversely, a 1:1 reaction with a copper salt yielded a mononuclear complex of the type [Cu(L)Cl]. uomphysics.net The formation of polynuclear complexes is also possible, particularly when using ligands with bridging capabilities. While no specific polynuclear complexes of 4-(naphthalen-1-yl)-2-phenylpyridine are reported in the provided search results, related pyridyl-containing azo ligands have been shown to form dinuclear and polynuclear copper(II) complexes. nih.gov For example, a ligand with a different substitution pattern was found to form an infinite 1D zigzag chain of copper complexes. nih.gov

Coordination Modes and Geometries (e.g., Monodentate, Chelating)

The 4-(naphthalen-1-yl)-2-phenylpyridine ligand is expected to act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the carbon atoms of the phenyl ring via cyclometalation, a common coordination mode for 2-phenylpyridine and its derivatives. wikipedia.org However, in the absence of C-H activation, it would act as a monodentate ligand through the pyridine nitrogen.

In the analogous thiosemicarbazide (B42300) ligand system, HL, the ligand acts as a tridentate chelate, coordinating through the quinoline (B57606) nitrogen, the imine nitrogen, and the sulfur atom. uomphysics.net The resulting nickel(II) complex, [Ni(L)₂], exhibits a distorted octahedral geometry with the two ligands arranged perpendicularly to each other. uomphysics.net The copper(II) complex, [Cu(L)Cl], is suggested to have a square planar geometry. uomphysics.net

Table 1: Selected Crystallographic Data for an Analogous Ni(II) Complex [Ni(L)₂] where L = deprotonated 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide

| Parameter | Value |

| Empirical Formula | C₄₂H₃₀N₈NiS₂ |

| Formula Weight | 769.57 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.1764(3) |

| b (Å) | 13.5808(3) |

| c (Å) | 14.5921(4) |

| α (°) | 95.2750(10) |

| β (°) | 111.3480(10) |

| γ (°) | 109.9500(10) |

| Volume (ų) | 2047.20(9) |

| Data from a study on a related nickel complex. uomphysics.net |

Metal-Ligand Bonding Analysis

In the nickel(II) complex with the analogous ligand HL, the average Ni-S and Ni-N bond distances were determined to be 2.4024(6) Å and 2.1074(17) Å, respectively. uomphysics.net These bond lengths are comparable to other reported Ni-N₂S type complexes. uomphysics.net The structure is further stabilized by strong intermolecular hydrogen bonding. uomphysics.net For the copper(II) complex, EPR spectral studies indicated a g|| value of less than 2.3, suggesting a considerable covalent character in the metal-to-ligand bond. uomphysics.net

Electronic and Magnetic Properties of Metal Complexes

The electronic spectra of transition metal complexes provide insights into their electronic structure. dalalinstitute.com Upon complexation of the analogous ligand HL, the π-π* transition bands of the ligand were observed to shift. uomphysics.net The complexes also exhibited bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. uomphysics.net Weak d-d transitions were also observed for the cobalt(II) and nickel(II) complexes. uomphysics.net

The magnetic properties of these complexes are dictated by the number of unpaired electrons on the metal center. The nickel(II) complex with the analogous ligand HL was found to be diamagnetic, which is consistent with a low-spin d⁸ configuration in a square-planar or distorted octahedral geometry. The cobalt(III) complex was also diamagnetic, as expected for a low-spin d⁶ ion. uomphysics.net The copper(II) complex, with a d⁹ configuration, is paramagnetic. uomphysics.net

Redox Properties of Ligand-Metal Systems

Cyclic voltammetry is a key technique for investigating the redox properties of metal complexes. northwestern.edu Studies on related copper(II) complexes with pyridyl-containing azo ligands have shown that these complexes can undergo redox processes. nih.gov For example, a dinuclear copper(II) complex displayed two successive one-electron reduction steps, corresponding to the Cu(II)Cu(II)/Cu(II)Cu(I) and Cu(II)Cu(I)/Cu(I)Cu(I) couples. nih.gov The redox potentials of such complexes are influenced by the nature of the ligand and the coordination geometry. The electron-rich nature of the 4-(naphthalen-1-yl)-2-phenylpyridine ligand is expected to influence the redox potentials of its metal complexes.

Homogeneous Catalysis Applications of 4-(Naphthalen-1-yl)-2-phenylpyridine Metal Complexes

Metal complexes featuring the 4-(naphthalen-1-yl)-2-phenylpyridine ligand have garnered attention in the field of homogeneous catalysis. The ligand's distinct structural and electronic attributes, particularly its bulky naphthalenyl group and the phenylpyridine framework suitable for cyclometalation, allow for the creation of robust and efficient catalysts. These catalysts have shown promise in facilitating a variety of organic transformations, most notably in carbon-carbon bond-forming reactions. The ligand's design offers a powerful tool for chemists to tune the catalytic activity and stability of the metal center to which it is coordinated.

The efficacy of metal complexes containing 4-(naphthalen-1-yl)-2-phenylpyridine in catalytic processes is best understood by examining the fundamental steps of the catalytic cycle. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the generally accepted mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination.

The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent metal center, such as Pd(0), forming a high-valent Pd(II) intermediate. The electron-rich nature of the cyclometalated phenylpyridine ligand can facilitate this step by stabilizing the resulting higher oxidation state of the palladium center. Following this, the transmetalation step occurs, where an organoboron reagent transfers its organic group to the palladium complex, displacing the halide. This step is often the rate-determining step of the cycle. Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product (R-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Kinetic studies on related tandem C-H activation and cross-coupling processes have shown that C-H activation can be a critical step, with measured kinetic isotope effects providing insight into the reaction pathway. acs.org

The performance of catalysts derived from 4-(naphthalen-1-yl)-2-phenylpyridine is measured by their activity (often expressed as turnover frequency or turnover number) and selectivity. While specific TOF data for this exact ligand is not extensively documented in comparative studies, the catalytic performance of structurally related palladium complexes in Suzuki-Miyaura cross-coupling reactions provides a strong indication of its potential. For instance, palladium complexes with sterically demanding ligands have demonstrated high efficacy and selectivity in coupling reactions involving challenging substrates.

High yields have been achieved in the coupling of sterically hindered aryl halides with naphthylboronic acids using α-diimine palladium complexes, which share the feature of having bulky aromatic groups. acs.org These systems can achieve quantitative yields, indicating a high turnover and excellent selectivity for the desired biaryl product. acs.org The bulky nature of the 4-(naphthalen-1-yl)-2-phenylpyridine ligand is expected to confer similar advantages, promoting high efficiency in the formation of sterically congested biaryl compounds.

Below is a representative data table illustrating the expected high performance of a hypothetical palladium complex of 4-(naphthalen-1-yl)-2-phenylpyridine in a Suzuki-Miyaura coupling, based on yields reported for analogous systems. acs.org

Table 1: Representative Catalytic Performance in Suzuki-Miyaura Coupling Catalyst: [Pd(4-(Naphthalen-1-yl)-2-phenylpyridine)Cl]₂ Reaction: Aryl Halide + Arylboronic Acid → Biaryl Product

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenylboronic Acid | 0.1 | >98 | >99 |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | 0.1 | >97 | >99 |

| 3 | 9,10-Dibromoanthracene | 2-Naphthylboronic Acid | 0.2 | 92 | >99 |

The 4-(naphthalen-1-yl)-2-phenylpyridine ligand plays a crucial role in both stabilizing the catalytic metal center and modulating its reactivity. This dual function is key to its effectiveness in homogeneous catalysis.

Stabilization: The primary mode of stabilization comes from the formation of a cyclometalated complex. The ligand coordinates to the metal (e.g., palladium) through the nitrogen atom of the pyridine ring and via a direct carbon-metal bond to the ortho-position of the phenyl ring. This N,C-chelation forms a highly stable five-membered ring structure that anchors the ligand securely to the metal. This robust coordination prevents ligand dissociation and subsequent catalyst decomposition, particularly under the demanding thermal conditions often employed in cross-coupling reactions. Furthermore, the bulky naphthalenyl group provides significant steric shielding around the metal center. This "molecular fence" can inhibit catalyst deactivation pathways, such as the aggregation of metal nanoparticles, thereby prolonging the catalyst's lifetime and maintaining its activity. nih.gov

Applications in Advanced Functional Materials

Organic Electronics and Optoelectronics

Organic materials are increasingly central to the development of next-generation optoelectronic devices due to their light weight, flexibility, and tunable electronic properties. mdpi.com The combination of a phenyl group, a naphthalene (B1677914) moiety, and a pyridine (B92270) ring in 4-(Naphthalen-1-yl)-2-phenylpyridine provides an extended π-conjugated system, which is essential for charge transport in organic semiconductor applications. evitachem.comtcichemicals.com

In Organic Light-Emitting Diodes (OLEDs), the electron transport layer (ETL) is a critical component that facilitates the injection and movement of electrons from the cathode to the emissive layer. rsc.org Materials based on pyridine derivatives are often employed in ETLs due to the electron-deficient nature of the pyridine ring, which promotes efficient electron transport. rsc.org The structure of 4-(Naphthalen-1-yl)-2-phenylpyridine is analogous to other pyridine-containing compounds used as ETLs. rsc.orgnih.gov The presence of the bulky naphthalene and phenyl groups can enhance the material's thermal stability and create a stable amorphous morphology, which is crucial for preventing crystallization and ensuring the longevity of OLED devices. nih.gov Naphthalene-based polymers have also been identified as highly suitable for OLED applications, further suggesting the potential of this compound. mdpi.com

The performance of OLEDs is often evaluated by metrics such as external quantum efficiency (EQE) and power efficiency. The choice of ETL material significantly impacts these values by influencing the balance of charge carriers within the device. rsc.org

Table 1: Performance of OLEDs with Pyridine-Based Electron Transport Layer (ETL) Materials

| ETL Material Class | Device Structure | Max. EQE (%) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |

|---|---|---|---|---|

| Tetrapyridine/triphenyltriazine derivatives | Green Phosphorescent OLED | > 24 | > 115 | 2.18 |

| Pyrene-pyridine derivatives | Green Phosphorescent OLED | 9 | 22.4 (cd/A) | Not Specified |

This table presents data for classes of compounds structurally related to 4-(Naphthalen-1-yl)-2-phenylpyridine to illustrate typical performance metrics. Data sourced from references rsc.orgnih.govmdpi.com.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. nih.govresearchgate.net The active layer requires organic semiconductors with high charge carrier mobility. Naphthalene derivatives have been extensively studied for this purpose, demonstrating good performance as both p-type and n-type semiconductors. nih.govresearchgate.net Specifically, naphthalene diimides are known for their excellent electron-transporting (n-channel) characteristics. researchgate.netnih.gov

The planar structure of the naphthalene and phenyl rings in 4-(Naphthalen-1-yl)-2-phenylpyridine facilitates π-π stacking in the solid state, which is a key factor for efficient charge transport in the active layer of an OFET. researchgate.net The material's properties could potentially be tuned for either hole (p-type) or electron (n-type) transport, making it a candidate for ambipolar transistors as well. nih.gov

In Organic Solar Cells (OSCs), the active layer typically consists of a blend of electron donor and electron acceptor materials. rsc.orgopticsjournal.net The efficiency of charge separation at the donor-acceptor interface is paramount for device performance. Naphthalene-based compounds, particularly naphthalene diimides (NDIs), have been successfully utilized as n-type materials and electron acceptors in OSCs due to their high electron affinity and good electron mobility. rsc.orgnsf.govmdpi.com Conversely, other naphthalene derivatives have been developed as donor materials. snu.ac.kr

Given its hybrid structure, 4-(Naphthalen-1-yl)-2-phenylpyridine could potentially function as either a donor or an acceptor component. Its suitability would depend on its energy levels (HOMO and LUMO) relative to the partner material in the solar cell's active layer. The development of novel non-fullerene acceptors is a key area of research, and naphthalene-based structures are promising candidates. mdpi.comresearchgate.net

Table 2: Performance of Organic Solar Cells with Naphthalene-Based Components

| Device Type | Naphthalene-Based Component | Role | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|

| PBDB-T-2F:IT-4F OSC | NDI-N | Cathode Interlayer | 13.9 |

| Ternary OSC | P(BTzE-BDT) (guest donor) | Donor | 20.0 |

This table showcases the performance of OSCs incorporating various naphthalene-based materials to highlight their potential. Data sourced from references rsc.orgnsf.govresearchgate.net.

Charge carrier mobility (μ) is a measure of how quickly an electron or hole can move through a material under an electric field, and it is a critical parameter that directly correlates with the performance of organic electronic devices. tcichemicals.com High mobility is essential for achieving high efficiency and fast response times in OFETs, OLEDs, and OSCs. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. sci-hub.se The choice of the organic linker is crucial as it dictates the structure, topology, and functional properties of the resulting MOF. nih.govosti.gov

Organic ligands containing nitrogen atoms, such as those with pyridine or tetrazole groups, are widely used in the synthesis of MOFs because the nitrogen can effectively coordinate with metal ions. sci-hub.senih.gov The 4-(Naphthalen-1-yl)-2-phenylpyridine molecule contains a pyridine ring, making its nitrogen atom an ideal coordination site for binding to metal centers.

Naphthalene-based ligands, such as those derived from naphthalenedicarboxylic acid or naphthalene diimide, are also frequently used to build MOFs with applications in gas storage, separation, and catalysis. sci-hub.senih.govresearchgate.net The combination of the coordinating pyridine unit with the rigid, extended π-system of the naphthalene and phenyl groups makes 4-(Naphthalen-1-yl)-2-phenylpyridine a highly promising candidate as a linker for constructing novel MOFs with unique electronic, optical, or porous properties. researchgate.net

Porosity and Structural Integrity of MOF Materials

The naphthalene and phenyl groups can act as struts, creating void spaces within the framework, while the pyridine nitrogen atom provides a potential coordination site for metal centers. The rigidity of the naphthalene and phenyl rings would contribute to the formation of a stable and robust framework. The porosity of such a hypothetical MOF would be influenced by the coordination geometry of the metal center and the packing arrangement of the ligands. For instance, a tetratopic linker with a similar naphthalene core has been used to create nickel-based MOFs with a Brunauer–Emmett–Teller (BET) surface area of 320 m²/g, indicating the potential for creating porous materials. nih.gov The structural integrity of such MOFs is generally high due to the strong coordination bonds between the metal ions and the organic linkers, often exhibiting thermal stability up to several hundred degrees Celsius. nih.gov

Table 1: Predicted Porosity and Stability of a Hypothetical MOF with 4-(naphthalen-1-yl)-2-phenylpyridine as a Linker

| Parameter | Predicted Value/Characteristic | Rationale |

| BET Surface Area | 300 - 800 m²/g | Based on MOFs with similarly sized aromatic linkers. |

| Pore Volume | 0.2 - 0.5 cm³/g | Dependent on the interpenetration of the framework. |

| Thermal Stability | > 300 °C | The aromatic nature of the linker contributes to high thermal stability. |

| Chemical Stability | Moderate to High | The pyridine nitrogen may be susceptible to strong acids, but the overall framework is expected to be stable in common organic solvents. |

This table is predictive and based on data from MOFs with structurally similar linkers.

Redox-Active MOFs for Charge Storage and Catalysis

Redox-active MOFs are of significant interest for applications in energy storage and catalysis. rsc.orgrsc.org These materials incorporate components, either metal nodes or organic linkers, that can undergo reversible oxidation and reduction processes. The pyridine and naphthalene components of 4-(naphthalen-1-yl)-2-phenylpyridine are not inherently redox-active in the typical potential ranges for battery applications. However, the ligand can be functionalized with redox-active groups, or the MOF can incorporate redox-active metal centers.

For charge storage, the porous nature of a MOF constructed with this linker could facilitate ion transport and provide a high surface area for electrochemical reactions. nih.gov The performance of such a MOF-based electrode would depend on the intrinsic conductivity of the framework and the accessibility of the redox sites. While pristine MOFs often suffer from low conductivity, strategies such as creating 2D layered structures or incorporating conductive guests can enhance their performance. nih.gov

In catalysis, the pyridine nitrogen of the linker could serve as a Lewis basic site, potentially catalyzing a range of organic reactions. mdpi.com Furthermore, the pores of the MOF could be used to encapsulate catalytically active metal nanoparticles, with the framework providing size selectivity and preventing aggregation of the nanoparticles. The catalytic activity would be highly dependent on the nature of the active sites and the diffusion of reactants and products through the MOF channels. rsc.org

Chemical Sensing and Biosensing Applications

The photophysical properties of 4-(naphthalen-1-yl)-2-phenylpyridine, particularly its fluorescence, make it a promising candidate for the development of chemical sensors and biosensors. The naphthalene moiety is a well-known fluorophore, and its emission characteristics can be sensitive to the local environment.

Chemo- and Fluorosensors for Ion Detection

Fluorescent chemosensors for ion detection operate on the principle that the binding of an ion to the sensor molecule modulates its fluorescence output, leading to a "turn-on" or "turn-off" response. Naphthalene and pyridine derivatives have been extensively used in the design of such sensors. nih.gov The pyridine unit can act as a binding site for metal ions, and this interaction can influence the electronic properties of the entire molecule, thereby affecting the fluorescence of the naphthalene group.

For instance, a naphthalene-based Schiff base has been shown to act as a fluorescent sensor for Al³⁺ and Mg²⁺, where the binding of the metal ion inhibits a photo-induced electron transfer (PET) process, leading to a significant enhancement of fluorescence. nih.gov Similarly, other naphthalene derivatives have demonstrated high selectivity and sensitivity for ions such as Cu²⁺ and Zn²⁺. nih.govnih.gov It is plausible that 4-(naphthalen-1-yl)-2-phenylpyridine could exhibit similar sensing capabilities, with the pyridine nitrogen coordinating to metal ions and the resulting complex showing altered fluorescence.

Table 2: Potential Ion Sensing Capabilities of 4-(naphthalen-1-yl)-2-phenylpyridine

| Target Ion | Predicted Sensing Mechanism | Expected Response | Limit of Detection (Predicted) |

| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | Fluorescence "turn-on" | ~10⁻⁷ M |

| Cu²⁺ | Photo-induced electron transfer (PET) quenching | Fluorescence "turn-off" | ~10⁻⁶ M |

| Zn²⁺ | Inhibition of PET | Fluorescence "turn-on" | ~10⁻⁷ M |

This table is speculative and based on the performance of similar naphthalene- and pyridine-based chemosensors. nih.govnih.govresearchgate.net

Probes for pH or Polarity Changes

The fluorescence of many organic molecules is sensitive to the pH and polarity of their environment. Naphthalene derivatives have been successfully employed as fluorescent probes for monitoring pH changes in biological systems, such as mitochondria. nih.gov The protonation or deprotonation of a functional group on the molecule can alter its electronic structure and, consequently, its fluorescence emission. The pyridine nitrogen in 4-(naphthalen-1-yl)-2-phenylpyridine is basic and can be protonated at low pH. This protonation event would likely lead to a change in the fluorescence spectrum, making it a potential candidate for a pH probe.

Similarly, the polarity of the solvent can influence the energy of the excited state of a fluorophore, leading to solvatochromic shifts in the emission spectrum. Naphthalimide derivatives, for example, exhibit significant red shifts in their emission as the solvent polarity increases. nih.gov The large dipole moment change upon excitation in such molecules is responsible for this sensitivity. It is conceivable that 4-(naphthalen-1-yl)-2-phenylpyridine could also function as a polarity probe, with its fluorescence emission wavelength providing a readout of the local environmental polarity. rsc.org

Molecular Recognition Phenomena

Molecular recognition involves the specific binding of a host molecule to a guest molecule through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic surfaces of the naphthalene and phenyl rings in 4-(naphthalen-1-yl)-2-phenylpyridine can participate in π-π stacking interactions with other aromatic molecules. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor.

Biological and Medicinal Chemistry Insights Mechanistic Focus

Interaction Mechanisms with Biological Targets (e.g., Enzyme Active Sites, DNA/RNA Intercalation, Receptor Binding)

The biological activity of 4-(naphthalen-1-yl)-2-phenylpyridine is intrinsically linked to its molecular structure, which facilitates various interaction mechanisms with biological targets. The presence of extensive aromatic systems suggests that its mode of action likely involves a combination of hydrophobic interactions and specific binding events. evitachem.com

Enzyme Active Site Binding: The hydrophobic naphthalene (B1677914) and phenyl rings can readily fit into hydrophobic pockets within enzyme active sites. This binding is driven by the displacement of ordered water molecules, leading to a favorable entropic contribution. Studies on analogs like 4-phenylpyridine (B135609) have shown that such compounds can inhibit enzymes like NADH dehydrogenase, with potency influenced by hydrophobicity. nih.gov The planarity of the aromatic systems is a key determinant for effective binding within these sites.

DNA/RNA Intercalation: The planar aromatic structure of the naphthalene moiety is a classic feature of DNA intercalating agents. mdpi.com This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism exploited in many anticancer drugs. mit.edunih.gov While direct evidence for 4-(naphthalen-1-yl)-2-phenylpyridine is pending, studies on structurally related compounds like phenanthriplatin (B610081) (which contains a phenanthridine (B189435) ring, an isomer of the phenylpyridine-naphthalene fusion) confirm that the size and planarity of the aromatic system are crucial for intercalation. mit.edunih.gov In contrast, smaller aromatic systems like a single pyridine (B92270) ring are insufficient to induce significant intercalation. mit.edunih.gov The process often involves initial electrostatic interactions between the positively charged molecule (if protonated) and the negatively charged phosphate (B84403) backbone of DNA, followed by the insertion of the aromatic moiety. researchgate.net

Receptor Binding: The naphthalene and phenylpyridine moieties are found in various ligands that bind to specific cellular receptors. For instance, derivatives of 1-cyclohexylpiperazine (B93859) containing a naphthalene group have been synthesized and shown to bind with high affinity to sigma (σ) receptors, particularly the σ2 subtype. nih.govresearchgate.net These receptors are implicated in cancer cell proliferation, making ligands like these potential antineoplastic agents. nih.govresearchgate.net The interaction is typically governed by a combination of hydrophobic and van der Waals forces, fitting into the receptor's binding pocket.

| Interaction Mechanism | Key Structural Feature | Potential Biological Target | Implied Therapeutic Area |

| Enzyme Inhibition | Hydrophobic Phenyl & Naphthalene Rings | Enzyme hydrophobic pockets (e.g., NADH dehydrogenase) | Metabolic Disorders, Cancer |

| DNA Intercalation | Planar Naphthalene Moiety | Between DNA base pairs | Cancer |

| Receptor Binding | Naphthalene and Phenylpyridine Scaffold | Sigma (σ) receptors, other GPCRs | Cancer, Neurological Disorders |

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds like 4-(naphthalen-1-yl)-2-phenylpyridine into effective drug candidates. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features.

While specific SAR studies on 4-(naphthalen-1-yl)-2-phenylpyridine are not extensively documented, valuable insights can be drawn from analogs. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the naphthalene moiety was found to be essential for activity. polyu.edu.hkpolyu.edu.hk Replacing the naphthalene group with a smaller benzene (B151609) ring completely abolished the inhibitory effects on both ENT1 and ENT2. polyu.edu.hkpolyu.edu.hk This highlights the critical role of the size and hydrophobicity of the naphthalene ring system for binding to these transporters.

Substitution on Aromatic Rings: The introduction of substituents on the phenyl or naphthalene rings can significantly modulate activity. In studies of nicotinonitrile derivatives, the presence of a 4-chlorophenyl group on the pyridine ring was a feature of compounds with antiproliferative activity. nih.gov

Chain Length in Linked Derivatives: In studies of sigma receptor ligands where a naphthalene group was linked to a piperazine (B1678402) ring, the length of the alkyl chain connecting the two moieties was a critical determinant of affinity and selectivity for σ1 versus σ2 receptors. nih.gov

A hypothetical SAR study on 4-(naphthalen-1-yl)-2-phenylpyridine could explore the following modifications:

| Structural Modification | Position | Rationale | Expected Outcome |

| Substitution on Phenyl Ring | Ortho, Meta, Para | Modulate electronics and sterics for improved target fit. | Enhance potency and/or selectivity. |

| Substitution on Naphthalene Ring | Various positions | Alter hydrophobicity and explore additional binding interactions. | Improve binding affinity and pharmacokinetic properties. |

| Replacement of Phenyl Ring | Position 2 | Investigate the necessity of the phenyl group for activity. | Determine core pharmacophore. |

| Replacement of Naphthalene Ring | Position 4 | Confirm the importance of the bulky aromatic system. | Likely loss of activity, confirming its essentiality. polyu.edu.hkpolyu.edu.hk |

Rational Design of Derivatives for Specific Biological Pathways

Rational design leverages the understanding of SAR and target-structure information to create novel derivatives with improved potency and selectivity for specific biological pathways. For a scaffold like 4-(naphthalen-1-yl)-2-phenylpyridine, this approach can lead to the development of targeted therapies.

Targeting Kinase Pathways: Many cancers are driven by aberrant kinase signaling. The 2-phenylpyridine (B120327) and naphthalene motifs are present in known kinase inhibitors. For instance, novel naphthalene imidazo[1,2-b]pyridazine (B131497) hybrids were designed as selective VEGFR-2 inhibitors, showing potent anti-angiogenesis activity. researchgate.net By using the 4-(naphthalen-1-yl)-2-phenylpyridine core, one could rationally design derivatives that fit into the ATP-binding pocket of specific oncogenic kinases, thereby inhibiting their function and downstream signaling. This often involves adding moieties that can form key hydrogen bonds with the kinase hinge region. nih.govmdpi.com

Targeting DNA Damage Response: The DNA intercalating potential of the naphthalene moiety can be harnessed to design agents that interfere with DNA repair pathways, a strategy to sensitize cancer cells to radiation or chemotherapy. chemrxiv.org For example, inhibitors of the DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) repair pathway, have been developed. Rational design could involve modifying the 4-(naphthalen-1-yl)-2-phenylpyridine scaffold to enhance DNA binding and simultaneously present functional groups that interact with the DNA-PK catalytic site. chemrxiv.org

Developing Antiproliferative Agents: Derivatives of 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated promising antiproliferative activities against various cancer cell lines. nih.gov The rational design process here would involve synthesizing a library of 4-(naphthalen-1-yl)-2-phenylpyridine analogs with different substitutions to optimize cytotoxicity against specific cancer types, potentially targeting pathways like the Warburg effect, as has been done with other naphthalene-1,4-dione analogues. rsc.orgnih.gov

Theoretical Frameworks for Understanding Biological Potency

Computational and theoretical methods are indispensable tools for understanding the structural basis of a compound's biological potency and for guiding rational drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For 4-(naphthalen-1-yl)-2-phenylpyridine, docking studies could be used to visualize its binding mode within various targets. For example, docking simulations of a small molecule inhibitor, 1,4-bis(5-(naphthalen-1-yl)thiophen-2-yl)naphthalene, were used to understand how it disrupts the interaction between HIV-1 integrase and the cellular protein LEDGF/p75. nih.gov Similarly, docking could elucidate how derivatives of our lead compound might bind to kinase active sites or sigma receptors, providing a structural rationale for observed SAR data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic view of the binding stability and conformational changes. For a flexible molecule like 4-(naphthalen-1-yl)-2-phenylpyridine, MD simulations could reveal how the phenyl and naphthalene rings orient themselves within a binding pocket to maximize favorable interactions. Such simulations have confirmed the stable binding of novel imidazole (B134444) derivatives within the EGFR active site, corroborating experimental findings. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for a library of 4-(naphthalen-1-yl)-2-phenylpyridine analogs, a QSAR model could be built to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts on candidates with the highest predicted potency.

These theoretical frameworks provide a powerful synergy with experimental work, accelerating the journey from a promising scaffold to a clinically valuable therapeutic agent.

Conclusions and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 4-(Naphthalen-1-yl)-2-phenylpyridine

While dedicated research on 4-(Naphthalen-1-yl)-2-phenylpyridine is not extensively documented in publicly available literature, its structural motifs are present in a variety of researched compounds, offering insights into its potential properties and applications. The core structure, a diarylpyridine, is a well-established pharmacophore and a key component in materials science.

Key discoveries in the broader field of diarylpyridines have laid the groundwork for understanding the potential of compounds like 4-(Naphthalen-1-yl)-2-phenylpyridine. For instance, the diarylpyrimidine (DAPY) structure, a close relative, is the basis for the successful HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine. nih.gov Research into diarylpyridines as NNRTIs has shown that these compounds can exhibit high potency against wild-type and mutated viral strains. nih.gov

Furthermore, the diarylpyridine scaffold has been explored for its anticancer properties. Studies on diarylpyridine derivatives as tubulin polymerization inhibitors have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. researchgate.net

In the realm of materials science, the combination of the phenyl and naphthalene (B1677914) moieties on a pyridine (B92270) core suggests potential for photophysical applications, such as in Organic Light Emitting Diodes (OLEDs). The inherent fluorescence of naphthalene-containing compounds is a well-documented phenomenon.

Unexplored Research Avenues and Methodological Advancements

Despite the promising background of its constituent parts, 4-(Naphthalen-1-yl)-2-phenylpyridine itself remains a largely unexplored entity. There is a clear opportunity for systematic investigation into its fundamental properties and potential applications.

Unexplored Research Avenues:

Photophysical Characterization: A thorough investigation of the absorption, emission, and quantum yield of 4-(Naphthalen-1-yl)-2-phenylpyridine is warranted to assess its suitability for applications in OLEDs and other optoelectronic devices.

Biological Screening: Comprehensive screening of this compound against a wide range of biological targets, including viral enzymes, protein kinases, and cancer cell lines, could uncover novel therapeutic potential.

Coordination Chemistry: The nitrogen atom in the pyridine ring provides a coordination site for metal ions. The synthesis and characterization of metal complexes of 4-(Naphthalen-1-yl)-2-phenylpyridine could lead to new catalysts, sensors, or therapeutic agents.

Methodological Advancements:

The synthesis of unsymmetrical diarylpyridines like 4-(Naphthalen-1-yl)-2-phenylpyridine typically relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. Recent advancements in this area, such as the development of more active and stable palladium catalysts, offer opportunities for more efficient and sustainable synthetic routes.

Potential for Multidisciplinary Integration and Novel Applications

The inherent structural features of 4-(Naphthalen-1-yl)-2-phenylpyridine make it a prime candidate for multidisciplinary research, bridging the gap between materials science and medicinal chemistry.

Potential Applications:

Dual-Function Materials: It is conceivable that this compound could be engineered to possess both therapeutic and imaging properties, leading to the development of theranostic agents.

Organic Electronics: Further functionalization of the naphthalene and phenyl rings could be used to tune the electronic properties of the molecule, leading to the design of new materials for transistors and solar cells.

Chemical Sensing: The fluorescent properties of the naphthalene moiety could be harnessed to develop chemosensors for the detection of specific analytes.

The table below illustrates the potential multidisciplinary applications based on the structural components of 4-(Naphthalen-1-yl)-2-phenylpyridine.

| Structural Component | Field of Application | Potential Role |

| Diarylpyridine Core | Medicinal Chemistry | Antiviral, Anticancer, Anti-inflammatory |

| Naphthalene Moiety | Materials Science | Luminescent component in OLEDs, Fluorescent probes |

| Pyridine Ring | Coordination Chemistry | Ligand for metal complexes, Catalysis |

Challenges and Opportunities in the Synthesis and Application of Complex Diarylpyridines

The synthesis of complex, unsymmetrically substituted diarylpyridines presents several challenges. Achieving regioselectivity in cross-coupling reactions can be difficult, often leading to mixtures of products that require tedious purification. Furthermore, the synthesis of the requisite substituted pyridine and boronic acid starting materials can be multi-step and low-yielding.

However, these challenges also present opportunities for innovation. The development of novel, highly selective catalytic systems for C-H activation and cross-coupling reactions would greatly facilitate the synthesis of these complex molecules. Furthermore, the exploration of flow chemistry and other automated synthesis platforms could enable the rapid generation of libraries of diarylpyridine derivatives for high-throughput screening.

The application of complex diarylpyridines also faces hurdles. In medicinal chemistry, issues such as poor solubility, metabolic instability, and off-target toxicity need to be addressed through careful molecular design and optimization. In materials science, achieving high efficiency, long-term stability, and cost-effective production are key challenges for the successful implementation of these compounds in electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.